molecular formula C17H18ClNO3S B486601 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene CAS No. 825608-64-8

5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B486601
CAS No.: 825608-64-8
M. Wt: 351.8g/mol
InChI Key: SANLXPHMIKLRFY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is a sulfonamide derivative featuring a benzene ring substituted with chloro, methoxy, and methyl groups, linked to a 2-methylindoline moiety via a sulfonyl bridge. The chloro and methoxy substituents likely influence electronic properties and solubility, while the 2-methylindolinyl group may confer unique steric or binding characteristics compared to simpler sulfonamides.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-11-8-16(22-3)17(10-14(11)18)23(20,21)19-12(2)9-13-6-4-5-7-15(13)19/h4-8,10,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANLXPHMIKLRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzene.

    Sulfonylation: The prepared benzene derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Indole Formation: The sulfonylated intermediate is then reacted with 2-methylindoline under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfide]benzene.

    Substitution: Formation of 5-azido-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene.

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene, with the molecular formula C18H17ClN2O3SC_{18}H_{17}ClN_2O_3S, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure characterized by a chloro group, methoxy group, and a sulfonyl moiety attached to a benzene ring. Its structural attributes are significant for its biological activity, influencing interactions with biological targets.

Pharmacological Applications

This compound has shown promise as an anti-inflammatory agent . Its mechanism of action involves the inhibition of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. This property positions it as a potential therapeutic candidate for diseases characterized by chronic inflammation.

Case Study: Inhibition of NLRP3 Inflammasome

A study highlighted the compound's effectiveness in reducing inflammation markers in vitro, demonstrating its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties , which can mitigate oxidative stress-related damage in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)
This compound15.5
Standard Antioxidant (Trolox)12.0

Potential in Cancer Therapy

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The sulfonyl group is believed to enhance its interaction with specific protein targets involved in cell cycle regulation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro experiments demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer, indicating its potential as an anticancer agent .

Use as a Reference Standard

The compound is also utilized as a reference standard in pharmaceutical testing, particularly for quality control of related compounds such as Glibenclamide. This application underscores its importance in ensuring the purity and efficacy of pharmaceutical products .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The indoline moiety may also contribute to its biological activity by binding to specific receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core features with several sulfonamide derivatives described in the literature:

Compound Class/Structure Key Substituents/Features Biological Activity/Properties Reference
Target Compound Chloro, methoxy, methyl (benzene); 2-methylindolinyl (sulfonyl-linked) Not explicitly reported in evidence
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides Alkylthio, chloro, methyl (benzene); phthalazinone-imino group (sulfonyl-linked) Synthesized via acetic acid/dioxane reflux
N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides Benzothiazole-linked sulfonamides; variable substituents on benzene Anticonvulsant potential, neurotoxicity tested
Fluorinated sulfonyl-ethenyl benzene derivatives (e.g., 86525-52-2) Tridecafluorohexyl sulfonyl-ethenyl; methoxy or methyl substituents High hydrophobicity (fluorinated side chains)
Thiazolidinone-linked sulfonamides (e.g., 443875-50-1) Chlorophenyl, thiazolidinone rings Structural diversity in heterocyclic linkers

Key Observations:

  • Sulfonamide Linkers: The target compound’s 2-methylindolinyl sulfonyl group distinguishes it from phthalazinone () or benzothiazole-linked analogs (). Indoline moieties may enhance binding to central nervous system targets due to their bicyclic structure, whereas benzothiazoles are associated with anticonvulsant activity .
  • Substituent Effects : The methoxy group in the target compound could improve solubility compared to alkylthio or fluorinated groups (e.g., ’s fluorinated derivatives). Chloro and methyl groups likely increase electron-withdrawing and steric effects, respectively, influencing reactivity and metabolic stability.

Biological Activity

The compound 5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H19ClN2O6S
  • Molecular Weight : 426.87 g/mol
  • CAS Number : 21165-77-5
  • IUPAC Name : Methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity
    • Compounds related to sulfonamides have been shown to possess significant antibacterial properties. In studies evaluating synthesized compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
    • The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Enzyme Inhibition
    • Enzyme inhibitory activity is a critical aspect of the pharmacological profile of sulfonamide derivatives. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been documented.
    • In vitro assays revealed that certain derivatives exhibited strong AChE inhibitory activity, with IC50 values significantly lower than reference compounds . For instance, some compounds showed IC50 values as low as 0.63 µM compared to thiourea's IC50 of 21.25 µM, indicating potent enzyme inhibition .
  • Binding Interactions
    • Molecular docking studies have elucidated the binding interactions of these compounds with target enzymes and proteins, such as bovine serum albumin (BSA). These interactions are crucial for understanding their pharmacokinetic properties and therapeutic potential .

Study on Antibacterial and Enzyme Inhibitory Activities

A study synthesized several sulfonamide derivatives, including the target compound, and evaluated their biological activities:

  • Methodology : The synthesized compounds were tested for their antibacterial efficacy against various strains and for their ability to inhibit AChE and urease.
CompoundBacterial StrainZone of Inhibition (mm)AChE IC50 (µM)
5-Chloro CompoundSalmonella typhi15 ± 1.20.63 ± 0.001
Other DerivativeBacillus subtilis18 ± 0.81.13 ± 0.003

The results demonstrated that the synthesized derivatives exhibited promising antibacterial activity along with potent enzyme inhibition capabilities .

Research Findings

Further investigations into the pharmacological properties of sulfonamide derivatives reveal:

  • Anticancer Potential : Some studies suggest that similar compounds may possess anticancer activities due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds in this class have also shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Pharmacokinetics : Understanding the pharmacokinetic profiles through BSA binding studies provides insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds .

Q & A

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Assay Design : Use ADP-Glo™ kinase assay with recombinant EGFR or BRAF kinases. Include controls (staurosporine as inhibitor, DMSO vehicle). Calculate Ki_i using Cheng-Prusoff equation from IC50_{50} values .

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